![molecular formula C13H19NO3 B2568208 N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)cyclopentanecarboxamide CAS No. 1257550-29-0](/img/structure/B2568208.png)
N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)cyclopentanecarboxamide
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Description
N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)cyclopentanecarboxamide is a compound of interest for scientific research due to its potential applications in the field of medicine.
Scientific Research Applications
- Synthesis and Characterization : N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide (referred to as Compound I) was synthesized and characterized using elemental analysis and X-ray diffraction (XRD) methods .
- Comparison with Control Drugs : It exhibited better antimicrobial activity than amoxicillin against several bacterial strains .
- Protein Binding : Using AutoDock, molecular docking studies were performed to determine the preferred binding mode of Compound I within protein cavities of experimentally studied bacterial and fungal organisms .
- Predicting Drug-Like Properties : A drug-likeness assay and ADME (absorption, distribution, metabolism, and excretion) studies were conducted, suggesting favorable drug-like characteristics for Compound I .
- Nitrofuran Derivatives : In a separate study, Almasirad et al. designed and synthesized 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives and evaluated their antimicrobial activity .
Crystal Structure and Spectroscopic Properties
Antimicrobial Activity
Molecular Docking Studies
Drug-Likeness and ADME Studies
Related Research
properties
IUPAC Name |
N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-9-6-7-12(17-9)11(15)8-14-13(16)10-4-2-3-5-10/h6-7,10-11,15H,2-5,8H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLSZZNHUXWYTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)C2CCCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]cyclopentanecarboxamide |
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